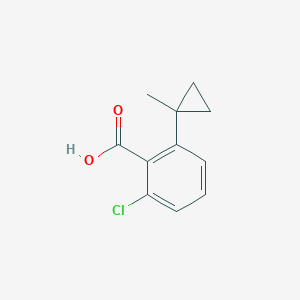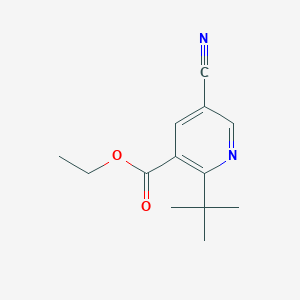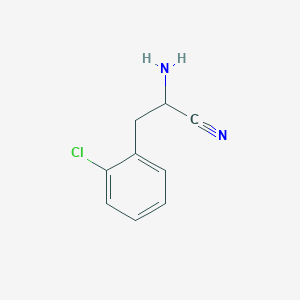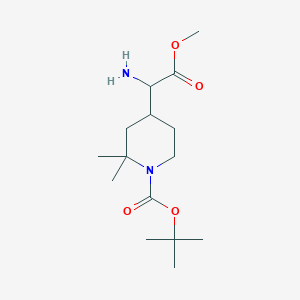
1-Benzyl-1H-pyrazole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound belonging to the class of sulfonyl chlorides It features a pyrazole ring substituted with a benzyl group at the 1-position and a sulfonyl chloride group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1H-pyrazole-3-sulfonyl chloride typically involves the sulfonation of pyrazole derivatives. One common method is the reaction of 1-benzyl-1H-pyrazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the pyrazole ring . The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using chlorosulfonic acid or other sulfonating agents. The process is optimized for efficiency, cost-effectiveness, and environmental considerations, often incorporating green chemistry principles such as solvent-free reactions and the use of recyclable catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, acetonitrile, or other aprotic solvents.
Catalysts: Base catalysts such as triethylamine or pyridine are often used to facilitate substitution reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
1-Benzyl-1H-pyrazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Benzyl-1H-pyrazole-3-sulfonyl chloride largely depends on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl functional groups into target molecules . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of a benzyl group.
1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride: Contains additional amine groups and lacks the sulfonyl chloride functionality.
Uniqueness: The benzyl group enhances its lipophilicity, potentially improving its biological activity and membrane permeability .
Propriétés
Formule moléculaire |
C10H9ClN2O2S |
|---|---|
Poids moléculaire |
256.71 g/mol |
Nom IUPAC |
1-benzylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C10H9ClN2O2S/c11-16(14,15)10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
HWMVWXNVIRYKBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC(=N2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12988382.png)



![4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine](/img/structure/B12988401.png)



![2-[cis-3-fluorocyclobutyl]-1H-imidazole](/img/structure/B12988419.png)
![(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12988439.png)
![Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12988440.png)
![3'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12988455.png)

